![molecular formula C13H16N2O3S B6582024 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide CAS No. 1210779-47-7](/img/structure/B6582024.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide
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Description
The compound appears to contain a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), which is a common motif in many pharmaceuticals and biologically active compounds . It also contains a thiophene ring, which is a sulfur-containing heterocycle that is also found in many drugs and biologically active compounds .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the pyrrolidinone and thiophene rings. The exact structure would depend on the specific stereochemistry at the chiral centers in the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group in the pyrrolidinone ring could participate in hydrolysis or condensation reactions .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with biomolecules containing azide groups .
Mode of Action
The compound contains a propargyl group and an NHS ester group. The propargyl group can react with biomolecules containing azide group via copper-catalyzed Click Chemistry reaction . The NHS ester is an amine reactive group which can be used for derivatizing peptides, antibodies, amine coated surfaces, etc .
Biochemical Pathways
Given its reactivity with azide-containing biomolecules, it may be involved in modifying these molecules and potentially affecting their associated biochemical pathways .
Pharmacokinetics
Similar compounds, such as diroximel fumarate (also known as alks-8700), are known to be quickly and effectively converted to monomethyl fumarate in the body .
Result of Action
Given its reactivity with azide-containing biomolecules, it may modify these molecules and potentially affect their function .
Action Environment
Similar compounds are typically stored at -20°c and shipped at ambient temperature , suggesting that temperature could be a factor in its stability.
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-thiophen-2-ylpropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9(7-10-3-2-6-19-10)14-11(16)8-15-12(17)4-5-13(15)18/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXUWPBOGCSDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide |
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